Moxifloxacin isoMer
Overview
Description
Moxifloxacin is a synthetic fluoroquinolone antibiotic agent . It belongs to the fluoroquinolone class of anti-infective compounds and has a broad antibacterial spectrum against Gram-positive and Gram-negative organisms including anaerobic bacteria . Moxifloxacin is produced as a single isomer and an (R, R)-isomer could be present as a chiral impurity .
Chemical Reactions Analysis
Moxifloxacin and its (R, R)-isomer have been subjected to various chemical reactions for analysis . A new stereospecific LC method for the separation and quantification of moxifloxacin and its (R, R)-enantiomer in bulk drug was developed and validated by ligand-exchange liquid chromatography on a reversed phase column .Scientific Research Applications
Interaction with DNA
Moxifloxacin, a fourth-generation synthetic fluoroquinolone antibacterial agent, demonstrates significant interactions with calf thymus DNA (ct-DNA). Fluorescence quenching studies revealed an intercalative binding mode between moxifloxacin and ct-DNA, facilitated mainly by hydrogen bonding and van der Waals forces. This interaction, highlighting a single binding site on ct-DNA, can provide foundational insights for further antibiotic drug studies and clinical applications (Lv et al., 2014).
Antimycobacterial Activity
Moxifloxacin has shown notable efficacy against various mycobacteria, including Mycobacterium tuberculosis, Mycobacterium avium-intracellulare, Mycobacterium kansasii, and Mycobacterium fortuitum. Its superior activity among tested quinolones positions it as a promising antimycobacterial agent, meriting further investigation for this application (Gillespie & Billington, 1999).
Pulmonary Tuberculosis Treatment
In a study assessing moxifloxacin's early bactericidal activity in pulmonary tuberculosis treatment, it demonstrated comparable efficacy to isoniazid, a standard tuberculosis treatment. This suggests its potential as an alternative or adjunct treatment option in tuberculosis management (Pletz et al., 2004).
Nanoparticle Formulation
The development of moxifloxacin nanoparticles for ocular administration using Ion Exchange Resin (IER) exemplifies an innovative approach to enhance drug delivery. This method sustains drug release, potentially reducing dosing frequency and improving therapeutic efficacy, particularly in treating bacterial conjunctivitis (Vyas et al., 2020).
Pharmacokinetic Interactions
Research on the pharmacokinetics of moxifloxacin, particularly its interactions with other drugs like rifampicin and isoniazid, is crucial. Such studies provide valuable insights into its potential use in combination therapies, especially in tuberculosis treatment (Ramachandran et al., 2012).
Mechanism of Action
Target of Action
Moxifloxacin IsoMer is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . The primary targets of this compound are the enzymes topoisomerase II (also known as DNA gyrase) and topoisomerase IV . These enzymes are necessary for the separation of bacterial DNA, thereby playing a crucial role in bacterial cell replication .
Mode of Action
The mode of action of this compound involves the inhibition of its primary targets, DNA gyrase and topoisomerase IV . By inhibiting these enzymes, this compound prevents the separation of bacterial DNA, which is a necessary step for bacterial cell replication . This results in the inhibition of cell replication, leading to the death of the bacterial cells .
Biochemical Pathways
This compound affects the biochemical pathways related to bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, this compound disrupts the process of DNA replication in bacterial cells . This disruption in the DNA replication pathway leads to the inability of the bacterial cells to multiply, resulting in their death .
Pharmacokinetics
This compound exhibits high bioavailability and is rapidly absorbed in humans . The plasma half-life of this compound ranges between 11.4–15.2 hours depending on the dose given, indicating a once-daily treatment regimen . There is good distribution of this compound to saliva, interstitial fluids, and lung tissues . The main metabolites of this compound are N-sulphate (M1) and acylglucuronide (M2) .
Result of Action
The result of the action of this compound is the death of bacterial cells. By inhibiting the enzymes necessary for bacterial DNA replication, this compound prevents the bacterial cells from multiplying . This leads to a reduction in the number of bacterial cells, thereby helping to clear the bacterial infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption and efficacy of this compound . Furthermore, the presence of other medications can also influence the action of this compound. For example, the co-administration of this compound with other QT-prolonging agents requires further safety assessment .
Safety and Hazards
properties
IUPAC Name |
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABPRXSRWADJSP-BZNIZROVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
268545-13-7 | |
Record name | Moxifloxacin, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268545137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MOXIFLOXACIN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU4MC5ZQ7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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